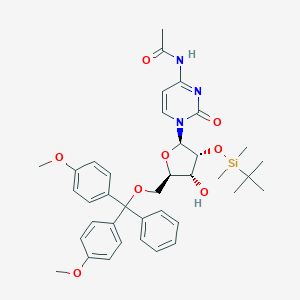

5'-O-DMT-2'-O-TBDMS-Ac-rC

Description

BenchChem offers high-quality 5'-O-DMT-2'-O-TBDMS-Ac-rC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-O-DMT-2'-O-TBDMS-Ac-rC including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-34(49-50(7,8)37(2,3)4)33(43)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRWPAYPCFTQHK-HYGOWAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47N3O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456433 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121058-85-3 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5'-O-DMT-2'-O-TBDMS-Ac-rC chemical properties

An In-Depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N⁴-acetyl-cytidine

Introduction

N⁴-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine, commonly abbreviated as 5'-O-DMT-2'-O-TBDMS-Ac-rC, is a chemically modified ribonucleoside that serves as a fundamental building block in the synthesis of RNA oligonucleotides.[1][2][3] Its structure is strategically engineered with three distinct protecting groups (DMT, TBDMS, and Acetyl) that allow for the controlled, sequential addition of nucleotides during solid-phase synthesis. This orthogonal protection strategy is paramount for the high-fidelity chemical synthesis of RNA, a process essential for advancements in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and fundamental biological research. This guide details the core chemical properties, experimental applications, and handling protocols for this critical reagent.

Core Chemical and Physical Properties

The physical and chemical characteristics of 5'-O-DMT-2'-O-TBDMS-Ac-rC are summarized below. These properties are critical for its storage, handling, and application in chemical synthesis.

| Property | Data |

| IUPAC Name | N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide[4] |

| Synonyms | 2'-O-t-Butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-N4-acetyl cytidine (B196190), 5'-DMT-2'-TBDMS-Ac-rC[4] |

| CAS Number | 121058-85-3[2][4][5][6] |

| Molecular Formula | C₃₈H₄₇N₃O₈Si[4][6] |

| Molecular Weight | 701.88 g/mol [1][4][6] |

| Appearance | White to off-white solid or powder.[7][8] |

| Purity | Typically ≥97% by HPLC.[] |

| Storage Conditions | Store at 2-8°C or -20°C, protected from light.[1][4][6] For stock solutions, store at -80°C (stable for 6 months) or -20°C (stable for 1 month).[1][7] |

| Solubility | Soluble in organic solvents such as Acetonitrile, DMF, and DMSO.[1][8][] |

Orthogonal Protecting Group Strategy

The utility of 5'-O-DMT-2'-O-TBDMS-Ac-rC in RNA synthesis stems from its orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others. This allows for precise control over the synthesis process.

-

5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group protects the 5'-hydroxyl position.[10] Its removal with a mild acid like trichloroacetic (TCA) exposes the 5'-hydroxyl for the subsequent coupling reaction.[11] The release of the dimethoxytrityl cation results in an orange color, which can be used to quantify coupling efficiency.

-

2'-O-tert-Butyldimethylsilyl (TBDMS): A sterically hindered silyl (B83357) ether that protects the 2'-hydroxyl group, preventing unwanted side reactions and chain cleavage during synthesis.[10][11] It is stable to both the acidic conditions of detritylation and the basic conditions used for exocyclic amine deprotection. The TBDMS group is typically removed post-synthesis using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).[11]

-

N⁴-Acetyl (Ac): A base-labile group that protects the exocyclic amino group of the cytidine base.[12] This prevents the amine from participating in undesirable side reactions during phosphoramidite (B1245037) activation and coupling. It is removed during the final deprotection step with aqueous ammonia (B1221849) or methylamine.

Application in Solid-Phase Oligonucleotide Synthesis

The primary application of 5'-O-DMT-2'-O-TBDMS-Ac-rC is as a monomer, typically in its 3'-phosphoramidite form, for automated solid-phase RNA synthesis. The synthesis is a cyclical process involving four main chemical reactions for each nucleotide added to the growing chain.

-

Detritylation: The acid-labile 5'-DMT group is removed from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction.[11]

-

Coupling: The 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite, activated by a reagent such as 5-ethylthio-1H-tetrazole or BTT, is coupled to the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite (B83602) triester linkage.[11][12][13]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using acetic anhydride. This terminates unextended chains and prevents the formation of "failure" sequences (n-1), simplifying final product purification.[11][12]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution. This completes the nucleotide addition cycle.[11]

This four-step cycle is repeated for each nucleotide in the desired sequence.

Experimental Protocols

Synthesis of 5'-O-DMT-2'-O-TBDMS-Ac-rC

The selective silylation of the 2'-hydroxyl group is a key step in producing this reagent. While multiple methods exist, modern approaches often use an organocatalyst to achieve high selectivity, avoiding complex protection/deprotection schemes.[14][15]

Materials:

-

N⁴-acetyl-5'-O-DMT-cytidine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

N,N-diisopropylethylamine (DIPEA)

-

Organic catalyst (as described in cited literature)[14]

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

The starting material, N⁴-acetyl-5'-O-DMT-cytidine, is thoroughly dried by co-evaporation with an anhydrous solvent.

-

The dried nucleoside and the organocatalyst (10-20 mol%) are dissolved in anhydrous THF.[14]

-

DIPEA and a solution of TBDMS-Cl in THF are added to the reaction mixture.[16]

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched, typically with methanol.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the pure 5'-O-DMT-2'-O-TBDMS-Ac-rC as a solid foam.[15][16]

Characterization and Quality Control

Ensuring the purity and structural integrity of the protected nucleoside is critical for successful oligonucleotide synthesis. A combination of chromatographic and spectroscopic techniques is employed.

| Technique | Purpose & Expected Results |

| HPLC (Reversed-Phase) | Assesses the chemical purity of the final product. A high-quality batch should exhibit a purity of ≥97%.[] |

| ¹H and ¹³C NMR | Confirms the molecular structure. Key diagnostic signals include the anomeric proton of the ribose, and distinct peaks corresponding to the protons of the DMT, TBDMS, and acetyl protecting groups.[16][17] |

| ³¹P NMR | Used for the corresponding 3'-phosphoramidite derivative. The signal for the diastereomers is expected in the range of 140-155 ppm.[18] The absence of signals around 0 ppm indicates minimal oxidation to P(V) impurities.[18] |

| Mass Spectrometry | Confirms the molecular weight of the compound. ESI-MS or MALDI-TOF should show a mass corresponding to the calculated value of 701.88 g/mol (or its adducts, e.g., [M+Na]⁺).[18][19] |

Sample Preparation for NMR:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17]

-

Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

-

Transfer the solution to a clean, dry NMR tube.[16]

Solubility and Handling

Proper handling and storage are essential to maintain the integrity of the compound.

| Solvent | Solubility Data |

| DMSO | 100 mg/mL (142.47 mM); may require sonication.[7][8] |

| Acetonitrile, DMF | Soluble.[] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (clear solution).[1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (suspended solution).[1] |

Recommendations for Use:

-

When preparing stock solutions, use newly opened, anhydrous-grade solvents to prevent hydrolysis.

-

Once prepared, aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7]

-

Always handle the compound in a dry environment, as it can be sensitive to moisture.

Conclusion

5'-O-DMT-2'-O-TBDMS-Ac-rC is a cornerstone reagent in the chemical synthesis of RNA. Its sophisticated design, featuring an orthogonal protection scheme, provides the necessary control and stability for the high-fidelity construction of RNA oligonucleotides. A thorough understanding of its chemical properties, handling requirements, and role in the phosphoramidite synthesis cycle is indispensable for researchers, scientists, and drug development professionals working in the rapidly expanding field of nucleic acid chemistry and RNA-based technologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5'-DMT-2'-TBDMS-Ac-rC | CAS#:121058-85-3 | Chemsrc [chemsrc.com]

- 3. cenmed.com [cenmed.com]

- 4. chembk.com [chembk.com]

- 5. 5'-DMT-2'-TBDMS-AC-RC CAS#: 121058-85-3 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5'-DMT-2'-TBDMS-AC-RC | 121058-85-3 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 13. DMT-2 O-TBDMS-rC(ac) Phosphoramidite 121058-88-6 [sigmaaldrich.com]

- 14. Synthesis of 5'-O-DMT-2'-O-TBS Mononucleosides Using an Organic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-Ac-rC: A Core Component in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N4-acetylcytidine, commonly abbreviated as 5'-O-DMT-2'-O-TBDMS-Ac-rC, is a chemically modified ribonucleoside that serves as a fundamental building block in the chemical synthesis of RNA oligonucleotides.[1][2] Its intricate structure, featuring three key protecting groups, is meticulously designed to ensure the precision and efficiency required for the stepwise assembly of RNA chains via the widely adopted phosphoramidite (B1245037) solid-phase synthesis methodology. This guide provides a comprehensive overview of its structure, properties, and the experimental protocols associated with its use in RNA synthesis.

The strategic placement of these protecting groups follows an orthogonal protection strategy, which is paramount for the success of solid-phase synthesis. Each group can be selectively removed under specific chemical conditions without affecting the others, thereby allowing for the controlled, directional elongation of the RNA chain.[3]

Physicochemical Properties

The key physicochemical properties of 5'-O-DMT-2'-O-TBDMS-Ac-rC are summarized in the table below. This data is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| Chemical Formula | C₃₈H₄₇N₃O₈Si | [4] |

| Molecular Weight | 701.88 g/mol | [4] |

| CAS Number | 121058-85-3 | [4] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥98% by HPLC | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane | [4] |

| Storage Conditions | -20°C, protect from light and moisture | [4] |

The Role of Protecting Groups

The successful application of 5'-O-DMT-2'-O-TBDMS-Ac-rC in RNA synthesis is entirely dependent on its three protecting groups:

-

5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each synthesis cycle is a critical step that exposes the 5'-hydroxyl for the subsequent coupling with the next phosphoramidite monomer.[3]

-

2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether, the TBDMS group shields the 2'-hydroxyl group of the ribose. This prevents unwanted side reactions and potential chain cleavage during the synthesis process. Its removal requires a fluoride-based reagent, ensuring its stability throughout the acid and base treatments of the synthesis cycle.[3]

-

N4-Acetyl (Ac): This base-labile group protects the exocyclic amino group of the cytidine (B196190) base. This prevents the amino group from participating in unintended reactions during the phosphoramidite activation and coupling steps.[5]

Experimental Protocols

Synthesis of 5'-O-DMT-2'-O-TBDMS-Ac-rC

The synthesis of 5'-O-DMT-2'-O-TBDMS-Ac-rC is a multi-step process that begins with N4-acetylcytidine. A crucial step in this synthesis is the selective silylation of the 2'-hydroxyl group over the 3'-hydroxyl group, which have similar reactivity. Organocatalytic methods have been developed to achieve high selectivity.[6]

Protocol for Selective 2'-O-TBDMS Protection:

-

Starting Material: N4-acetyl-5'-O-DMT-cytidine.

-

Reagents:

-

Organic catalyst (as described in the cited literature)

-

N,N-diisopropylethylamine (DIPEA)

-

tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

Anhydrous Tetrahydrofuran (THF) as solvent

-

-

Procedure: a. Dissolve N4-acetyl-5'-O-DMT-cytidine and the organic catalyst in anhydrous THF. b. Add DIPEA and TBDMS-Cl to the solution. c. Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with methanol. e. Purify the crude product using silica (B1680970) gel column chromatography.

Solid-Phase RNA Synthesis Cycle

The incorporation of 5'-O-DMT-2'-O-TBDMS-Ac-rC into a growing RNA chain (as its phosphoramidite derivative) on a solid support follows a four-step cycle.

-

Detritylation (Deblocking):

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

-

Procedure: The solid support is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleoside, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile (B52724).[7]

-

-

Coupling:

-

Reagents: 0.1 M solution of 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite in anhydrous acetonitrile and an activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT)).

-

Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite (B83602) triester linkage.[3]

-

-

Capping:

-

Reagents: Cap A (Acetic anhydride/2,6-lutidine/THF) and Cap B (16% N-Methylimidazole in THF).

-

Procedure: A mixture of capping solutions is introduced to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences (n-1 mers).[7]

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Procedure: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage. The column is then washed with anhydrous acetonitrile.[7]

-

This cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Deprotection and Purification

Following the completion of the synthesis, the RNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a multi-step process.

-

Cleavage and Base Deprotection:

-

Reagent: A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA).

-

Procedure: The solid support is treated with the AMA solution at an elevated temperature (e.g., 65°C) to cleave the oligonucleotide from the support and remove the N4-acetyl protecting group from the cytidine bases.

-

-

2'-O-TBDMS Group Removal:

-

Reagent: Triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent like DMSO or THF.

-

Procedure: The oligonucleotide is treated with the fluoride (B91410) reagent to remove the TBDMS groups from the 2'-hydroxyl positions.

-

-

Purification:

-

Method: High-Performance Liquid Chromatography (HPLC) is the most common method for purifying the crude RNA oligonucleotide. Ion-pair reversed-phase (IP-RP) HPLC is particularly effective.

-

Procedure: The deprotected oligonucleotide is injected onto an HPLC column, and a gradient of an appropriate mobile phase is used to separate the full-length product from shorter failure sequences and other impurities.

-

Analytical Characterization

The identity and purity of 5'-O-DMT-2'-O-TBDMS-Ac-rC are confirmed using a combination of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the DMT, TBDMS, acetyl, and cytidine protons. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule's structure. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 701.88 g/mol , confirming the elemental composition. |

| HPLC | A single major peak indicating high purity (typically ≥98%). |

Conclusion

5'-O-DMT-2'-O-TBDMS-Ac-rC is a cornerstone molecule in the chemical synthesis of RNA. Its sophisticated design, incorporating an orthogonal protecting group strategy, enables the precise and efficient construction of RNA oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of its properties and the associated experimental protocols is essential for any scientist or professional working in the field of nucleic acid chemistry and drug development.

References

- 1. scienceopen.com [scienceopen.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. N4-Acetyl-2'-deoxycytidine | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-5'-O-(bis(4-methoxyphenyl)(phenyl)methyl)-2'-O-(tert-butyl(dimethyl)silyl)cytidine | C38H47N3O8Si | CID 11136250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. guidechem.com [guidechem.com]

- 7. amsbio.com [amsbio.com]

5'-O-DMT-2'-O-TBDMS-Ac-rC molecular weight

An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N⁴-acetylcytidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N⁴-acetylcytidine (5'-O-DMT-2'-O-TBDMS-Ac-rC), a crucial protected nucleoside for the chemical synthesis of RNA oligonucleotides.

Core Molecular Data

5'-O-DMT-2'-O-TBDMS-Ac-rC is a chemically modified cytidine (B196190) ribonucleoside designed for use in solid-phase RNA synthesis. The protective groups—DMT on the 5'-hydroxyl, TBDMS on the 2'-hydroxyl, and acetyl on the N⁴ position of cytidine—ensure regioselective formation of phosphodiester bonds during oligonucleotide chain elongation.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 5'-O-DMT-2'-O-TBDMS-Ac-rC.

| Property | Value | Reference(s) |

| Molecular Weight | 701.88 g/mol | [1][2][3] |

| Chemical Formula | C₃₈H₄₇N₃O₈Si | [1][2][3] |

| CAS Number | 121058-85-3 | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity (by HPLC) | ≥97-98% | [2][3][4] |

| Solubility | Soluble in DMSO, Dichloromethane | [5][6] |

| Storage Conditions | 2-8°C, protect from light | [3] |

Role in Oligonucleotide Synthesis

This modified nucleoside is a fundamental building block in the phosphoramidite (B1245037) method of solid-phase RNA synthesis. The strategic placement of the protecting groups is critical for the controlled, stepwise assembly of RNA chains.[7] The bulky DMT group at the 5' position prevents polymerization and is removed at the beginning of each coupling cycle. The TBDMS group at the 2' position prevents branching and other side reactions.

The general workflow for incorporating a 5'-O-DMT-2'-O-TBDMS protected nucleoside into a growing oligonucleotide chain is depicted below.

Caption: Solid-phase synthesis cycle for RNA.

Experimental Protocols

The following are representative protocols for the synthesis and analysis of 5'-O-DMT-2'-O-TBDMS protected nucleosides. While the specific conditions for the cytidine derivative may require optimization, these methods, often described for uridine (B1682114) or adenosine (B11128) analogs, provide a strong foundation.

Synthesis of 5'-O-DMT-2'-O-TBDMS-Ac-rC

A highly effective method for the selective silylation of the 2'-hydroxyl group utilizes an organocatalyst, avoiding complex protection/deprotection steps.[8][9]

Materials:

-

N⁴-Acetyl-5'-O-DMT-cytidine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Organic catalyst (e.g., derived from valinol and N-methylimidazole)[9]

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Dry base (e.g., Pyridine or Triethylamine)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve N⁴-Acetyl-5'-O-DMT-cytidine in the anhydrous solvent.

-

Add the organic catalyst (10-20 mol%).

-

Add the dry base to the solution.

-

Slowly add a solution of TBDMS-Cl in the anhydrous solvent.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-DMT-2'-O-TBDMS-Ac-rC.

Caption: Synthesis workflow for 5'-O-DMT-2'-O-TBDMS-Ac-rC.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is essential for confirming the structure and purity of the synthesized compound.[7][10]

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard single-pulse spectrum. Key signals to identify include the anomeric proton of the ribose, and protons corresponding to the DMT, TBDMS, and acetyl groups.

-

¹³C NMR: Acquire a proton-decoupled spectrum to identify the carbon signals of the molecule.

Expected Chemical Shift Ranges (based on related compounds in CDCl₃): The following table provides approximate chemical shift ranges for key protons.

| Group | Approximate ¹H Chemical Shift (ppm) | Reference(s) |

| DMT Protons | 6.8 - 7.5 | [7][10] |

| Ribose Protons | 3.5 - 6.0 | [7][10] |

| Acetyl Protons | ~2.1 | [11] |

| TBDMS Protons | 0.0 - 0.9 | [7][10] |

Mass Spectrometry Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of the compound.

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.

-

The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 702.89.

Signaling Pathways and Applications

The primary application of 5'-O-DMT-2'-O-TBDMS-Ac-rC is in the synthesis of RNA oligonucleotides, which are used in a wide array of research and therapeutic areas. Its use is foundational to technologies that rely on synthetic RNA, including:

-

RNA interference (RNAi): Synthesis of siRNAs for gene silencing studies.

-

CRISPR-Cas9: Synthesis of guide RNAs (sgRNAs) for gene editing.[11]

-

Aptamer development: Creation of structured RNA molecules that bind to specific targets.

-

Ribozyme research: Synthesis of catalytic RNA molecules.

The involvement of this compound is upstream of the biological application, within the chemical synthesis process that enables the study of pathways like DNA/RNA synthesis and DNA damage repair.[1][5]

References

- 1. 5'-DMT-2'-TBDMS-Ac-rC | CAS#:121058-85-3 | Chemsrc [chemsrc.com]

- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. cenmed.com [cenmed.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 5'-O-DMT-2'-O-TBS Mononucleosides Using an Organic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

synthesis and purification of 5'-O-DMT-2'-O-TBDMS-Ac-rC

An In-depth Technical Guide to the Synthesis and Purification of 5'-O-DMT-2'-O-TBDMS-N-acetyl-rC

This guide provides a comprehensive overview of the synthesis and purification of 5'-O-DMT-2'-O-TBDMS-N-acetyl-rC, a crucial phosphoramidite (B1245037) building block for the solid-phase synthesis of RNA. The strategic placement of three distinct protecting groups—the 5'-O-Dimethoxytrityl (DMT), the 2'-O-tert-Butyldimethylsilyl (TBDMS), and the N-acetyl (Ac)—is fundamental to the successful stepwise assembly of RNA chains. This document details the organocatalytic synthesis for selective 2'-O-silylation, purification protocols, and its application in automated RNA synthesis, intended for researchers, scientists, and professionals in drug development.

Synthesis of 5'-O-DMT-2'-O-TBDMS-N-acetyl-rC

The primary challenge in synthesizing 2'-O-protected ribonucleosides is the selective functionalization of the 2'-hydroxyl group over the 3'-hydroxyl group. A highly effective method utilizes a small organic catalyst to achieve high regioselectivity, avoiding complex multi-step protection and deprotection strategies.[1] This approach allows for the direct and efficient production of the desired 2'-O-TBDMS protected cytidine (B196190) derivative.

Synthesis Workflow

The synthesis involves a one-step selective silylation of the 2'-hydroxyl group on the N-acetyl-5'-O-DMT-cytidine precursor, catalyzed by a specialized organic catalyst.

Caption: Organocatalytic synthesis of 5'-O-DMT-2'-O-TBDMS-Ac-rC.

Quantitative Data for Synthesis

The following table summarizes the quantitative results for the selective 2'-O-silylation of N-acetyl-5'-O-DMT-cytidine.[1]

| Parameter | Value | Notes |

| Starting Material | N-Acetyl-5'-O-DMT-cytidine (5c) | 1.76 g, 3.0 mmol |

| Catalyst Loading | Catalyst 4 | 168.8 mg, 0.6 mmol (20 mol%) |

| Reaction Time | 48 hours | Stirred at room temperature |

| Yield | 95.5% | 2.01 g, 2.86 mmol |

| Selectivity (2':3') | 98.8 : 1.2 | Determined by HPLC |

| TLC Rf | 0.40 | 95:5 (v/v) CH2Cl2/MeOH |

Experimental Protocol: Catalytic 2'-O-Silylation

This protocol is adapted from the method described for producing 2'-O-TBS protected mononucleosides using an organic catalyst.[1]

Materials and Reagents:

-

N4-Acetyl-5'-O-DMTr-cytidine (Protected cytidine 5c)

-

Organic Catalyst 4

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-diisopropylethylamine (DIPEA)

-

tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) Gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Dichloromethane (B109758) (CH2Cl2)

Procedure:

-

In a glovebox, add protected cytidine 5c (1.76 g, 3.0 mmol) and catalyst 4 (168.8 mg, 0.6 mmol) to a round-bottom flask.

-

Add anhydrous THF (5.0 mL) by syringe and seal the flask.

-

Remove the flask from the glovebox.

-

Add DIPEA and a solution of TBDMS-Cl in anhydrous THF.

-

Allow the reaction to stir for 48 hours at room temperature.

-

To quench the reaction, add DIPEA and methanol. Stir for 1 minute.

-

Remove the resulting salt by passing the reaction mixture through a small plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the final product as a foamy solid.

Purification

Purification is critical at two stages: first, to isolate the protected monomer after synthesis, and second, to purify the full-length RNA oligonucleotide after solid-phase synthesis.

Protocol 1: Post-Synthesis Purification via Column Chromatography

The crude product from the synthesis reaction is purified using standard silica gel column chromatography.

Procedure:

-

Prepare a silica gel column packed in an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH).

-

Monitor fractions by TLC (95:5 CH2Cl2/MeOH).[1]

-

Combine fractions containing the pure product (Rf = 0.40) and concentrate under vacuum to yield the purified 5'-O-DMT-2'-O-TBDMS-Ac-rC.

Protocol 2: Post-Oligonucleotide Synthesis Purification (DMT-ON)

After the completion of solid-phase RNA synthesis, the final product is purified using a method that leverages the acid-labile 5'-DMT group. This "DMT-ON" purification efficiently separates the full-length oligonucleotide (which retains the DMT group) from shorter failure sequences (which do not).[2]

Workflow for DMT-ON Cartridge Purification

Caption: DMT-ON affinity purification workflow for RNA oligonucleotides.

Procedure:

-

Cleavage & Deprotection: After synthesis, cleave the oligonucleotide from the solid support and deprotect the base and phosphate (B84403) protecting groups using a standard solution (e.g., AMA - Ammonium hydroxide/40% Aqueous Methylamine).[2] The 5'-DMT and 2'-TBDMS groups remain intact.

-

Loading: Dilute the deprotected DMT-ON oligonucleotide solution with an appropriate loading buffer and apply it to the purification cartridge. The DMT group ensures that the full-length sequence binds to the hydrophobic resin.[2]

-

Washing: Wash the cartridge with a low-concentration acetonitrile solution to remove all unbound failure sequences (which lack the DMT group).

-

Detritylation: Apply an acid solution (e.g., 2-4% trifluoroacetic acid in water) to the cartridge. This cleaves the DMT group from the bound, full-length oligonucleotide.[2]

-

Elution: Elute the now DMT-OFF, purified full-length oligonucleotide from the cartridge using a suitable buffer.

-

Desalting: The final purified RNA is typically desalted using size-exclusion chromatography or ethanol (B145695) precipitation.

Application in Solid-Phase RNA Synthesis

5'-O-DMT-2'-O-TBDMS-Ac-rC, once converted to its 3'-phosphoramidite form, is a key building block for automated solid-phase RNA synthesis. The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.[3][4]

The Four-Step Solid-Phase Synthesis Cycle

Caption: The four-step cycle of automated solid-phase RNA synthesis.

-

Detritylation: The acid-labile 5'-DMT group of the nucleotide bound to the solid support is removed, exposing the 5'-hydroxyl group for the next reaction.[4]

-

Coupling: The 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite is activated and couples with the free 5'-hydroxyl group of the growing RNA chain.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which prevents the formation of deletion mutations.[4]

-

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate triester.[4]

This cycle is repeated until the desired RNA sequence is fully assembled.

References

- 1. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

5'-O-DMT-2'-O-TBDMS-Ac-rC CAS number

An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N-acetyl-cytidine (Ac-rC)

CAS Number: 121058-85-3

This guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N-acetyl-cytidine (5'-O-DMT-2'-O-TBDMS-Ac-rC), a crucial protected ribonucleoside for the chemical synthesis of RNA. It is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Core Concepts and Properties

5'-O-DMT-2'-O-TBDMS-Ac-rC is a chemically modified cytidine (B196190) ribonucleoside. The protecting groups attached to it are essential for its function as a monomer unit in the solid-phase synthesis of RNA oligonucleotides.[1] These modifications prevent unwanted side reactions during the synthesis process. The key protecting groups are:

-

5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next nucleotide.

-

2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether that shields the 2'-hydroxyl group, preventing phosphoramidite (B1245037) reaction at this position and potential chain cleavage during synthesis.[2] It is stable throughout the synthesis cycles and is removed post-synthesis using a fluoride-based reagent.[2]

-

N-Acetyl (Ac): A base-labile group protecting the exocyclic amino group of the cytidine base.

This strategic placement of protecting groups allows for the regioselective formation of phosphodiester bonds at the 3'-position during automated solid-phase oligonucleotide synthesis.[3]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 121058-85-3 | [4] |

| Molecular Formula | C38H47N3O8Si | [1] |

| Molecular Weight | 701.88 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, Acetonitrile, DMF | |

| Storage | 2-8°C under an inert atmosphere |

Synthesis of 5'-O-DMT-2'-O-TBDMS-Ac-rC

The selective protection of the 2'-hydroxyl group is a critical step in the synthesis of ribonucleoside monomers. A highly effective method utilizes an organocatalyst to achieve high regioselectivity, avoiding complex multi-step protection/deprotection strategies.[5]

Experimental Protocol: Organocatalytic 2'-O-Silylation

This protocol describes the selective silylation of N-acetyl-5'-O-DMT-cytidine.

Materials:

-

N-acetyl-5'-O-DMT-cytidine

-

Organocatalyst (e.g., (2R,4S)-3-((R)-Cyclopentyl(1-methyl-1H-imidazol-2-yl)methyl)-4-isopropyl-2-methoxyoxazolidine)[5]

-

N,N-diisopropylethylamine (DIPEA)

-

tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

Procedure:

-

In an oven-dried round-bottom flask under an inert atmosphere, combine N-acetyl-5'-O-DMT-cytidine (1 equivalent), the organocatalyst (0.2 equivalents), and a catalytic amount of N,N-diisopropylethylamine hydrochloride.

-

Add anhydrous THF to dissolve the reactants.

-

Add DIPEA (1.5 equivalents) and a solution of TBDMS-Cl (2.0 equivalents) in anhydrous THF.

-

Allow the reaction to stir at room temperature for 48 hours.[5]

-

Quench the reaction by adding DIPEA (1.0 equivalent) and methanol (2.0 equivalents), and stir for 1 minute.

-

Filter the mixture through a pad of silica gel using ethyl acetate to remove salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-2'-O-TBDMS-Ac-rC as a foamy solid.

Expected Yield and Purity:

| Parameter | Value | Reference |

| Yield | ~95% | [5] |

| Selectivity (2'-O- vs 3'-O-) | >98:2 | [5] |

| Purity (HPLC) | >98% | [5] |

Role in Solid-Phase RNA Synthesis

For incorporation into a growing RNA chain, the 5'-O-DMT-2'-O-TBDMS-Ac-rC nucleoside is first converted into its 3'-phosphoramidite derivative. The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting phosphoramidite, 5'-O-DMT-2'-O-TBDMS-Ac-rC-3'-CE-phosphoramidite (CAS: 121058-88-6) , is the active building block used in automated synthesizers.

The RNA Synthesis Cycle

The synthesis of RNA oligonucleotides is a cyclical process, with each cycle adding one nucleotide. The four key steps are detritylation, coupling, capping, and oxidation.[6]

Experimental Protocol: Solid-Phase RNA Synthesis (1 µmol scale)

Reagents:

-

Phosphoramidites: 0.1 M solution of 5'-O-DMT-2'-O-TBDMS protected phosphoramidites (A, G, C, U) in anhydrous acetonitrile.

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[6]

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane.[6]

-

Capping Reagent A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).[6]

-

Capping Reagent B: 16% N-Methylimidazole in THF.[6]

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[6]

-

Washing Solution: Anhydrous acetonitrile.

Procedure (Automated Synthesizer Cycle):

-

Detritylation: The solid support is treated with the deblocking solution to remove the 5'-DMT group, exposing the 5'-hydroxyl group. The support is then washed thoroughly with acetonitrile.

-

Coupling: The 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The reaction proceeds for 3-6 minutes to form a phosphite (B83602) triester linkage.[7]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphotriester using the oxidizing solution.

-

Repeat: This cycle is repeated for each nucleotide in the desired sequence.

Post-Synthesis Deprotection and Purification

After synthesis, the RNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a two-step process.

Experimental Protocol: Cleavage and Deprotection

Part A: Cleavage and Base/Phosphate Deprotection

-

Transfer the solid support from the synthesis column to a sterile, sealable vial.

-

Add a solution of ammonium (B1175870) hydroxide/40% methylamine (B109427) (1:1, v/v) (AMA).

-

Heat the sealed vial at 65°C for 15-20 minutes.[2]

-

Cool the vial, and transfer the supernatant containing the cleaved, partially deprotected RNA to a new tube. Evaporate to dryness.

Part B: 2'-O-TBDMS Group Removal

-

Dissolve the dried RNA pellet in anhydrous DMSO.

-

Add triethylamine (B128534) (TEA) and triethylamine trihydrofluoride (TEA·3HF).

-

Incubate the reaction at 65°C for 2.5 hours.[6]

-

Quench the reaction with an appropriate quenching buffer.

-

The crude RNA is then purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).

Characterization and Quality Control

Ensuring the purity and structural integrity of 5'-O-DMT-2'-O-TBDMS-Ac-rC and its phosphoramidite derivative is critical for successful RNA synthesis.

Spectroscopic Data

| Technique | Nucleoside (Ac-rC) | Phosphoramidite (Ac-rC-CE) | Reference |

| ¹H NMR | Complex spectrum showing characteristic signals for DMT (6.8-7.4 ppm), ribose (4.0-6.0 ppm), Acetyl (around 2.1 ppm), and TBDMS (0.0-0.9 ppm) protons. | Similar to the nucleoside, with additional signals for the cyanoethyl and diisopropyl groups. | [8] |

| ³¹P NMR | Not applicable. | A pair of diastereomeric signals in the range of 148-152 ppm . The absence of signals around 0 ppm indicates high purity. | [9] |

| ESI-MS | Confirms the molecular weight (701.88 g/mol ). | Confirms the molecular weight (902.10 g/mol ). | [10] |

Applications

5'-O-DMT-2'-O-TBDMS-Ac-rC is a fundamental building block for the synthesis of a wide array of RNA molecules for research, diagnostic, and therapeutic applications.[2] These include:

-

CRISPR guide RNAs (gRNA): For gene editing applications.

-

Ribozymes and Aptamers: Catalytic RNA molecules and high-affinity binding ligands.

-

mRNA: For vaccine development and protein replacement therapies.

-

Modified RNA: Synthesis of RNA containing specific labels (e.g., fluorescent dyes) for structural and functional analysis.[11]

The use of this well-protected monomer ensures the high-fidelity synthesis required for these demanding applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. polyorginc.com [polyorginc.com]

- 5. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. atdbio.com [atdbio.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of the Acetyl Group in Cytidine Chemistry: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the intricate world of nucleic acid chemistry and its application in drug development, the strategic use of protecting groups is paramount. Among these, the acetyl (Ac) group, when applied to cytidine (B196190), serves a dual purpose of profound significance. It functions both as a crucial synthetic shield in the laboratory and as a key biological modulator in nature. This technical guide provides an in-depth exploration of the acetyl protecting group in the context of cytidine, offering valuable insights for researchers, scientists, and drug development professionals.

The Acetyl Group as a Synthetic Protecting Group in Oligonucleotide Synthesis

In the solid-phase synthesis of oligonucleotides, the exocyclic amine of cytidine (N4) is a reactive site that must be temporarily blocked to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps. The acetyl group is a widely employed protecting group for this purpose.

Prevention of Side Reactions

A primary reason for using the acetyl group is to prevent transamination, a side reaction that can occur during the final deprotection step when using amine-based reagents like aqueous ammonia (B1221849) or methylamine (B109427). This is particularly problematic with other protecting groups such as benzoyl (Bz). The acetyl group, due to its lability, is rapidly hydrolyzed, virtually eliminating the competing transamination reaction.[1] This ensures a higher fidelity of the final oligonucleotide product.

Deprotection Conditions

The acetyl group is favored for its mild removal conditions. It is readily cleaved by treatment with a base, most commonly aqueous or gaseous ammonia or methylamine.[1] For instance, in a deprotection procedure using a 50:50 mixture of aqueous methylamine and ammonium (B1175870) hydroxide (B78521) (AMA), an oligonucleotide containing acetyl-protected cytidine (Ac-C) can be fully deprotected and cleaved from the solid support in as little as 10 minutes at 65°C.[1]

N4-Acetylcytidine (ac4C): A Natural Post-Transcriptional RNA Modification

Beyond its synthetic utility, the acetyl group is naturally present on cytidine in the form of N4-acetylcytidine (ac4C), a conserved post-transcriptional RNA modification found across all domains of life.[2] This modification plays a crucial role in regulating RNA structure and function.

Enhancement of RNA Duplex Stability

The presence of ac4C in an RNA duplex has a notable stabilizing effect. The acetyl group can enhance base pairing with guanosine, leading to an increase in the thermal stability of the duplex. This is quantified by the change in melting temperature (ΔTm).

Biological Implications

In humans, the enzyme N-acetyltransferase 10 (NAT10) is responsible for catalyzing the formation of ac4C in RNA.[2] This modification has been identified in various types of RNA, including tRNA, rRNA, and mRNA. The increased stability conferred by ac4C is thought to play a role in the proper folding and function of these RNA molecules, thereby influencing processes such as translation efficiency and accuracy. Dysregulation of NAT10 and ac4C levels has been linked to various diseases, including cancer.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the performance of the acetyl protecting group and the effect of the N4-acetylcytidine modification.

Table 1: Prevention of Transamination Side Reaction

| Cytidine Protecting Group | Deprotection Reagent | Transamination Level | Reference |

| Acetyl (Ac) | Ethylene Diamine | Undetectable | [1] |

| Isobutyryl (iBu) | Ethylene Diamine | ~4% | [1] |

| Benzoyl (Bz) | Ethylene Diamine | ~16% | [1] |

Table 2: Effect of N4-Acetylcytidine (ac4C) on RNA Duplex Thermal Stability

| RNA Context | Change in Melting Temperature (ΔTm) | Reference |

| Fully Complementary Duplex | +1.7 °C | [2] |

| Duplex with G•U wobble pair | +3.1 °C | [3] |

| tRNA hairpin | +8.2 °C | [3] |

Experimental Protocols

Protocol for Solid-Phase Synthesis of an RNA Oligonucleotide Containing N4-Acetylcytidine

This protocol outlines the general steps for the automated solid-phase synthesis of an RNA oligonucleotide containing a site-specific N4-acetylcytidine modification, employing an orthogonal protection strategy to preserve the ac4C moiety.

Materials:

-

N4-acetylcytidine phosphoramidite

-

Standard A, G, U phosphoramidites with base-labile protecting groups (e.g., phenoxyacetyl for A and G)

-

Controlled pore glass (CPG) solid support

-

Standard reagents for phosphoramidite oligonucleotide synthesis (activator, capping solution, oxidation solution, deblocking solution)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: The automated DNA/RNA synthesizer is set up according to the manufacturer's instructions with the required phosphoramidites and reagents.

-

Synthesis Cycle: The oligonucleotide is synthesized on the CPG solid support in the 3' to 5' direction. The standard synthesis cycle consists of:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with an acid solution (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: Activation of the phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. The N4-acetylcytidine phosphoramidite is incorporated at the desired position in the sequence.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent their participation in subsequent coupling steps.

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.

-

-

Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

-

Final Deblocking: The terminal 5'-DMT group is removed.

Protocol for Deprotection and Cleavage of the N4-Acetylcytidine-Containing Oligonucleotide

Materials:

-

CPG-bound synthesized oligonucleotide

-

Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Triethylamine trihydrofluoride (TEA·3HF)

Procedure:

-

Cleavage and Base Deprotection: The CPG support is treated with the AMA solution at room temperature for 30 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.

-

Evaporation: The supernatant containing the oligonucleotide is collected, and the solvent is evaporated.

-

2'-O-Silyl Group Deprotection: The residue is resuspended in anhydrous DMF, and TEA·3HF is added to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups from the ribose sugars. The reaction is incubated at 65°C for 2.5 hours.

-

Quenching and Precipitation: The reaction is quenched, and the oligonucleotide is precipitated.

-

Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).

Visualizations

Caption: Workflow for the solid-phase synthesis of an N4-acetylcytidine containing oligonucleotide.

Caption: Biological role of NAT10 in N4-acetylcytidine formation and its functional consequences.

References

A Technical Guide to the Solubility of 5'-O-DMT-2'-O-TBDMS-Ac-rC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5'-O-DMT-2'-O-TBDMS-Ac-rC, a critical protected ribonucleoside used in the chemical synthesis of RNA. Understanding the solubility of this compound is paramount for its effective handling, storage, and application in oligonucleotide synthesis, ensuring optimal reaction conditions and yields. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and illustrates its role in the workflow of phosphoramidite-based RNA synthesis.

Core Concepts: Understanding the Molecule

5'-O-DMT-2'-O-TBDMS-Ac-rC is a chemically modified cytidine (B196190) ribonucleoside. Each modification serves a crucial purpose in the context of solid-phase RNA synthesis:

-

5'-O-DMT (Dimethoxytrityl) group: An acid-labile protecting group for the 5'-hydroxyl function. Its bulky and lipophilic nature also aids in the purification of the final oligonucleotide.

-

2'-O-TBDMS (tert-Butyldimethylsilyl) group: A base-labile protecting group for the 2'-hydroxyl function, preventing unwanted side reactions and branching during the phosphoramidite (B1245037) coupling step.

-

N-Acetyl (Ac) group: Protects the exocyclic amine of the cytidine base, preventing side reactions during oligonucleotide synthesis.

The presence of these bulky, nonpolar protecting groups significantly influences the solubility profile of the nucleoside, rendering it soluble in a range of organic solvents but practically insoluble in aqueous solutions.

Quantitative Solubility Data

Precise, quantitative solubility data for 5'-O-DMT-2'-O-TBDMS-Ac-rC is not extensively published across a wide array of solvents in peer-reviewed literature. However, based on information from chemical suppliers and related compounds, the following table summarizes its solubility characteristics in solvents commonly used in oligonucleotide synthesis. It is important to note that these values can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of moisture.

| Solvent | Chemical Formula | Typical Concentration for Use | Qualitative Solubility | Notes |

| Acetonitrile (B52724) | CH₃CN | 0.1 M - 0.2 M | Soluble | The most common solvent for phosphoramidite chemistry. Solutions should be anhydrous. |

| Dichloromethane (DCM) | CH₂Cl₂ | N/A | Soluble | Often used for the detritylation step in oligonucleotide synthesis. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Up to 100 mg/mL (approx. 142 mM) | Highly Soluble | Ultrasonic treatment may be required to achieve high concentrations. Use of anhydrous DMSO is critical as it is hygroscopic.[1] |

| Tetrahydrofuran (THF) | C₄H₈O | N/A | Soluble | Used in some capping and oxidation steps during synthesis. |

| Pyridine | C₅H₅N | N/A | Soluble | Can be used as a solvent and a base in various steps of nucleoside modification and synthesis. |

| Chloroform | CHCl₃ | N/A | Soluble | A common solvent for purification and analysis of protected nucleosides. |

| Ethyl Acetate | CH₃COOCH₂CH₃ | N/A | Moderately Soluble | Often used as a solvent for chromatography. |

| Methanol | CH₃OH | N/A | Sparingly Soluble | Can be used for precipitation of the compound from solutions in more nonpolar solvents. |

| Water | H₂O | N/A | Insoluble | The large protecting groups render the molecule hydrophobic. |

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of 5'-O-DMT-2'-O-TBDMS-Ac-rC in a given solvent.

Materials:

-

5'-O-DMT-2'-O-TBDMS-Ac-rC (solid powder)

-

Anhydrous solvent of interest (e.g., Acetonitrile)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 5'-O-DMT-2'-O-TBDMS-Ac-rC to a scintillation vial. The excess solid should be clearly visible.

-

Add a known volume of the anhydrous solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.2 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 5'-O-DMT-2'-O-TBDMS-Ac-rC in the same solvent.

-

Analyze the filtered sample and the standard solutions by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water.

-

Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., ~260 nm).

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the application of 5'-O-DMT-2'-O-TBDMS-Ac-rC within a single cycle of solid-phase RNA synthesis using the phosphoramidite method.

Caption: Workflow for a single cycle of RNA synthesis using phosphoramidite chemistry.

This guide provides foundational knowledge on the solubility of 5'-O-DMT-2'-O-TBDMS-Ac-rC. For critical applications, it is always recommended to perform in-house solubility testing to account for specific laboratory conditions and reagent purity.

References

An In-depth Technical Guide to the Phosphoramidite Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and therapeutic development, enabling applications from PCR primers and diagnostic probes to antisense therapies and gene editing components. The phosphoramidite (B1245037) method, first introduced in the early 1980s, remains the gold standard for this process due to its exceptional efficiency and reliability.[1][2] At the heart of this synthetic strategy lies the phosphoramidite coupling reaction, a meticulously controlled step where nucleotide building blocks are sequentially added to a growing DNA or RNA chain.

This guide provides a detailed examination of the phosphoramidite coupling reaction, including its mechanism, the factors influencing its efficiency, and the experimental protocols for its execution.

The Core Mechanism: A Four-Step Synthetic Cycle

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on a solid support, typically controlled pore glass (CPG).[1] Each cycle adds one nucleotide residue and consists of four primary steps: deprotection, coupling, capping, and oxidation.[1][3][4]

-

Deprotection (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support.[1][5] This is typically achieved using a mild acid like trichloroacetic acid (TCA) in an anhydrous solvent, which exposes the 5'-hydroxyl group for the subsequent reaction.[1][5]

-

Coupling: The activated phosphoramidite monomer is added, reacting with the newly freed 5'-hydroxyl group to form a phosphite (B83602) triester linkage.[2][][] This is the key bond-forming step.

-

Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked.[2][8][9] This is typically done by acetylation using acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[8][9]

-

Oxidation: The newly formed internucleotide phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate (B84403) triester.[1][5][] This is accomplished using a mild oxidizing agent, most commonly an iodine solution in the presence of water and a weak base like pyridine.[5][9][]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.[11]

Caption: High-level workflow of the four-step solid-phase oligonucleotide synthesis cycle.

The Coupling Reaction in Detail

The coupling step is the defining reaction of the synthesis, where sequence fidelity and overall yield are established.[] It involves the reaction between an activated phosphoramidite monomer and the free 5'-hydroxyl group of the growing oligonucleotide chain.

For the coupling to occur, the relatively stable phosphoramidite monomer must first be converted into a highly reactive intermediate.[] This activation is achieved using a weak acid, typically an azole catalyst such as 1H-tetrazole or its derivatives.[1][][13]

The activation mechanism is understood to involve two key events:[14]

-

Protonation: The activator donates a proton to the nitrogen atom of the phosphoramidite's diisopropylamino group.[]

-

Nucleophilic Substitution: This protonation makes the diisopropylamino group a good leaving group. The conjugate base of the activator (e.g., tetrazolide) then acts as a nucleophile, displacing the diisopropylamine (B44863) to form a highly reactive tetrazolyl-phosphonium intermediate.[][15] This intermediate is highly electrophilic at the phosphorus center, priming it for attack.[]

References

- 1. alfachemic.com [alfachemic.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 5. atdbio.com [atdbio.com]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. biotage.com [biotage.com]

- 11. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 13. researchgate.net [researchgate.net]

- 14. glenresearch.com [glenresearch.com]

- 15. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern RNA Therapeutics and Research: An In-depth Technical Guide to Solid-Phase RNA Synthesis

For Immediate Release

The Core Principles of Solid-Phase RNA Synthesis

Solid-phase synthesis is the universally adopted method for the chemical synthesis of RNA, prized for its efficiency, amenability to automation, and simplified purification processes.[1] The technique involves the sequential addition of ribonucleotide monomers to a growing RNA chain that is covalently attached to an insoluble solid support, typically controlled-pore glass (CPG) or polystyrene.[1][2] This approach allows for the easy removal of excess reagents and byproducts by simple filtration and washing, which is a significant advantage over traditional solution-phase synthesis.[1]

At the heart of solid-phase RNA synthesis is the phosphoramidite (B1245037) method , a highly efficient chemistry that proceeds in a four-step cycle for each nucleotide addition.[][4] The synthesis is performed in the 3' to 5' direction.[4] The inherent challenge in RNA synthesis, compared to its DNA counterpart, lies in the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected throughout the synthesis to prevent unwanted side reactions and chain cleavage.[][5]

The Synthesis Cycle: A Step-by-Step Elucidation

The addition of each ribonucleotide monomer is a cyclical process, meticulously controlled by the delivery of specific reagents in a precise sequence. The four key steps are:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. The removal of the DMT group exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[6]

-

Coupling: The next ribonucleotide, in the form of a phosphoramidite monomer, is activated by a weak acid, such as 1H-tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole - ETT).[7][8] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite (B83602) triester linkage. This reaction is highly sensitive to moisture, necessitating anhydrous conditions for optimal efficiency.[7]

-

Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in the subsequent cycles, a "capping" step is introduced. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. Capping unreacted chains prevents the formation of deletion mutations in the final product.[6] In RNA synthesis, tert-butylphenoxyacetic anhydride is sometimes used as the capping reagent to avoid acyl exchange at the protected amino groups of the bases.[9]

-

Oxidation: The unstable phosphite triester linkage formed during the coupling step is oxidized to a more stable pentavalent phosphotriester. This is commonly accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[6]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

The Critical Role of Protecting Groups

The success of solid-phase RNA synthesis hinges on a sophisticated system of orthogonal protecting groups that selectively mask reactive functional groups on the ribonucleoside phosphoramidites.[5] These groups must be stable under the conditions of the synthesis cycle and be removable under specific conditions without affecting other protecting groups or the integrity of the RNA chain.

-

5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is transiently protected by the acid-labile dimethoxytrityl (DMT) group. Its removal at the beginning of each cycle allows for the stepwise elongation of the oligonucleotide chain.[2]

-

Nucleobase Exocyclic Amine Protecting Groups: The exocyclic amino groups of adenosine (B11128) (A), cytidine (B196190) (C), and guanosine (B1672433) (G) are protected to prevent side reactions during synthesis. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[2] These are typically removed at the end of the synthesis during the base deprotection step.

-

2'-Hydroxyl Protecting Group: The protection of the 2'-hydroxyl group is the most critical and challenging aspect of RNA synthesis.[5] This protecting group must be stable to the acidic conditions of detritylation and the basic conditions of final deprotection of the nucleobases, yet be removable under conditions that do not degrade the RNA. Several strategies have been developed, with the most common being silyl (B83357) ethers. The choice of the 2'-hydroxyl protecting group significantly impacts coupling efficiency and synthesis time.[5][9]

Quantitative Comparison of 2'-Hydroxyl Protecting Groups

The selection of the 2'-hydroxyl protecting group is a key determinant of the efficiency and quality of the synthesized RNA. The most widely used protecting groups are tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and 2'-acetoxyethyl orthoester (2'-ACE).

| Protecting Group | Average Stepwise Coupling Efficiency (%) | Coupling Time (minutes) | Key Advantages | Key Disadvantages |

| TBDMS | >98%[10] | 6-12[5][9] | Cost-effective and well-established chemistry.[10] | Slower coupling due to steric hindrance; potential for 2' to 3' migration of the protecting group.[9][10] |

| TOM | >99%[10] | ~6[4] | Higher coupling efficiency and reduced steric hindrance compared to TBDMS.[10][11] | Higher cost compared to TBDMS.[10] |

| 2'-ACE | >99%[10][12] | <2[12] | Very fast coupling, leading to higher yields, especially for long RNAs; mild deprotection conditions.[12][13] | Requires a different 5'-hydroxyl protecting group (silyl ether) and modified synthesis cycle.[9] |

Overall Synthesis Yield as a Function of Oligonucleotide Length

The overall yield of a solid-phase synthesis is a product of the stepwise coupling efficiencies. Even a small decrease in coupling efficiency per step can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides.

| Oligonucleotide Length (bases) | Overall Theoretical Yield at 98% Stepwise Efficiency (%) | Overall Theoretical Yield at 99% Stepwise Efficiency (%) | Overall Theoretical Yield at 99.5% Stepwise Efficiency (%) |

| 20 | 67.3 | 82.6 | 91.0 |

| 40 | 45.3 | 68.1 | 82.8 |

| 60 | 30.5 | 55.7 | 74.9 |

| 80 | 20.5 | 45.5 | 67.9 |

| 100 | 13.8 | 37.2 | 61.5 |

| 120 | 9.3 | 30.4 | 55.6 |

Note: The overall theoretical yield is calculated as (Stepwise Efficiency)^(Number of Couplings), where the number of couplings is the length of the oligonucleotide minus one.

Detailed Experimental Protocols

The following protocols provide a general framework for the key stages of solid-phase RNA synthesis. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific RNA sequence.

Automated Solid-Phase Synthesis (using TBDMS-protected phosphoramidites)

This protocol outlines a typical cycle on an automated DNA/RNA synthesizer.

-

Reagent Preparation:

-

Phosphoramidites (A, C, G, U with 2'-O-TBDMS protection): 0.1 M in anhydrous acetonitrile.

-

Activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole in anhydrous acetonitrile).

-

Deblocking solution (3% trichloroacetic acid in dichloromethane).

-

Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).

-

Oxidizer (0.02 M iodine in THF/pyridine/water).

-

Washing solvent (anhydrous acetonitrile).

-

-

Synthesis Cycle:

-

Detritylation: Treat the solid support with deblocking solution for 60-120 seconds.

-

Wash: Wash the support thoroughly with anhydrous acetonitrile.

-

Coupling: Deliver the appropriate phosphoramidite and activator solution to the synthesis column and allow to react for 6-10 minutes.

-

Wash: Wash the support with anhydrous acetonitrile.

-

Capping: Treat the support with Capping A and Capping B for 30-60 seconds.

-

Wash: Wash the support with anhydrous acetonitrile.

-

Oxidation: Treat the support with the oxidizer solution for 45-60 seconds.

-

Wash: Wash the support with anhydrous acetonitrile.

-

Repeat the cycle for each subsequent nucleotide.

-

Cleavage and Deprotection

This two-step process removes the protecting groups and cleaves the RNA from the solid support.

Step 1: Base and Phosphate Deprotection and Cleavage from Support

-

Transfer the solid support from the synthesis column to a 2 mL screw-cap tube.

-

Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and 40% aqueous methylamine (B109427) (AMA).

-

Seal the tube tightly and incubate at 65°C for 10 minutes.[14]

-

Cool the tube to room temperature and centrifuge briefly.

-

Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

-

Evaporate the solution to dryness using a vacuum concentrator.

Step 2: 2'-Hydroxyl Deprotection (Desilylation)

-

To the dried RNA pellet, add 115 µL of anhydrous DMSO. If necessary, heat at 65°C for up to 5 minutes to fully dissolve the pellet.[15]

-

Add 60 µL of triethylamine (B128534) (TEA).[15]

-

Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).[15]

-

Incubate the mixture at 65°C for 2.5 hours.[15]

-

Cool the reaction on ice.

Purification of the Synthesized RNA

Purification is essential to isolate the full-length RNA product from truncated sequences and other impurities.

Option 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is often used for "DMT-on" purification, where the final 5'-DMT group is left on after synthesis. The hydrophobicity of the DMT group allows for excellent separation of the full-length product from failure sequences.

-

After the 2'-hydroxyl deprotection, quench the reaction by adding 1.75 mL of a suitable quenching buffer.

-

Load the sample onto a C18 reversed-phase HPLC column.

-

Elute with a gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in water and acetonitrile.

-

Collect the peak corresponding to the DMT-on RNA.

-

Treat the collected fraction with 80% acetic acid to remove the DMT group.

-

Desalt the purified RNA using size-exclusion chromatography or ethanol (B145695) precipitation.

Option 2: Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is a high-resolution method for purifying RNA, especially for longer oligonucleotides.

-

After deprotection and desalting, dissolve the RNA pellet in a formamide-containing loading buffer.

-

Denature the RNA by heating at 95°C for 5 minutes and then snap-cooling on ice.

-

Load the sample onto a denaturing polyacrylamide gel (typically containing 7-8 M urea).

-

Run the gel until the desired separation is achieved.

-

Visualize the RNA bands by UV shadowing.

-

Excise the band corresponding to the full-length RNA.

-

Elute the RNA from the gel slice by crush and soak method in an appropriate elution buffer.

-

Recover the purified RNA by ethanol precipitation.

Visualizing the Workflow

Conclusion

Solid-phase RNA synthesis using phosphoramidite chemistry is a robust and highly optimized technology that has been instrumental in advancing RNA-based research and therapeutics. The choice of 2'-hydroxyl protecting group represents a key consideration, with a trade-off between cost, coupling efficiency, and the complexity of the synthesis protocol. As the demand for longer and more complex RNA molecules continues to grow, further innovations in protecting group strategies and synthesis methodologies will be crucial in pushing the boundaries of what is achievable in the field of synthetic biology and medicine. This guide provides a solid foundation for understanding and implementing this critical technology, empowering researchers to produce high-quality RNA for their specific applications.

References

- 1. atdbio.com [atdbio.com]

- 2. benchchem.com [benchchem.com]

- 4. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. 3.1. Chemical Solid-Phase RNA Synthesis [bio-protocol.org]

- 7. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 偶合試劑和核苷 [sigmaaldrich.com]

- 9. atdbio.com [atdbio.com]

- 10. benchchem.com [benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. horizondiscovery.com [horizondiscovery.com]

- 14. wenzhanglab.com [wenzhanglab.com]